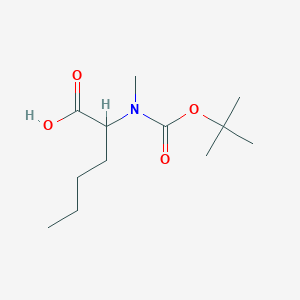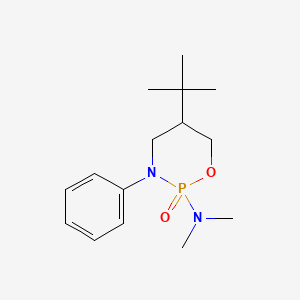
5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide is a complex organophosphorus compound It features a unique oxazaphosphinan ring structure, which is a six-membered ring containing oxygen, nitrogen, and phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a tert-butyl-substituted phosphine oxide in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazaphosphinan ring can be modified by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or phosphines.
Wissenschaftliche Forschungsanwendungen
5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The oxazaphosphinan ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine: Lacks the oxide group, resulting in different reactivity and applications.
N,N-Dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide: Lacks the tert-butyl group, affecting its steric properties and interactions.
5-tert-Butyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide: Lacks the N,N-dimethyl substitution, altering its electronic properties.
Uniqueness
5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide is unique due to its specific combination of substituents, which confer distinct steric and electronic properties. These characteristics make it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Eigenschaften
CAS-Nummer |
70219-44-2 |
|---|---|
Molekularformel |
C15H25N2O2P |
Molekulargewicht |
296.34 g/mol |
IUPAC-Name |
5-tert-butyl-N,N-dimethyl-2-oxo-3-phenyl-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C15H25N2O2P/c1-15(2,3)13-11-17(14-9-7-6-8-10-14)20(18,16(4)5)19-12-13/h6-10,13H,11-12H2,1-5H3 |
InChI-Schlüssel |
ZBODYXOCADRNMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CN(P(=O)(OC1)N(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


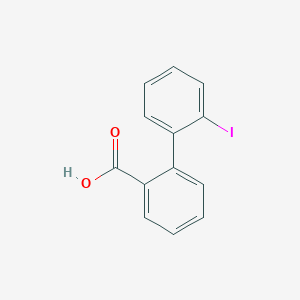

![(3R,4R,5S,7R)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-5-carboximidamide](/img/structure/B12807487.png)
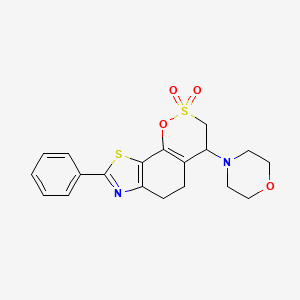
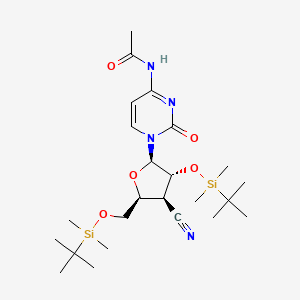
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B12807508.png)
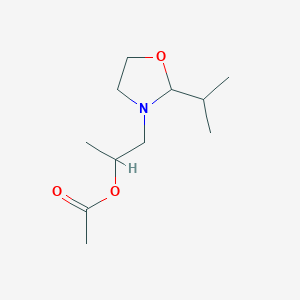
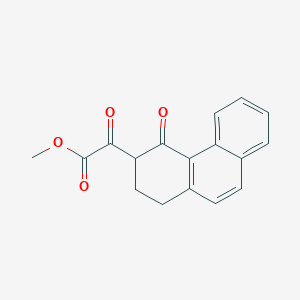
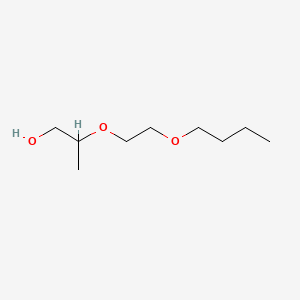
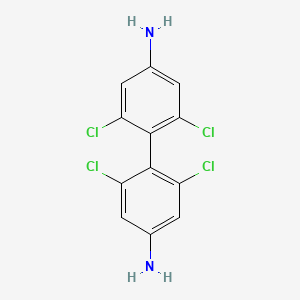

![1-[2-(Propylsulfanyl)phenyl]piperazine](/img/structure/B12807538.png)
